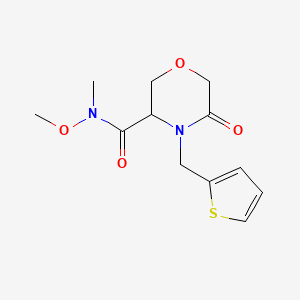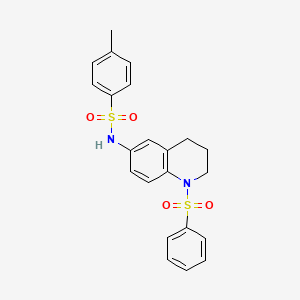![molecular formula C17H18FNO5S B2498058 4-{[2-(4-フルオロフェノキシ)エチル]スルファモイル}安息香酸エチル CAS No. 1105221-21-3](/img/structure/B2498058.png)
4-{[2-(4-フルオロフェノキシ)エチル]スルファモイル}安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate is a chemical compound with a complex structure that includes a benzoate ester, a sulfamoyl group, and a fluorophenoxyethyl moiety
科学的研究の応用
Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with sulfamoyl chloride to produce 2-(4-fluorophenoxy)ethylsulfamoyl chloride. Finally, this compound is esterified with ethyl 4-hydroxybenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the fluorophenoxy moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-{2-(2-fluorophenoxy)ethylsulfamoyl}benzoate
- Ethyl 4-{[2-(4-chlorophenoxy)ethyl]sulfamoyl}benzoate
- Ethyl 4-{[2-(4-bromophenoxy)ethyl]sulfamoyl}benzoate
Uniqueness
Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
特性
IUPAC Name |
ethyl 4-[2-(4-fluorophenoxy)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S/c1-2-23-17(20)13-3-9-16(10-4-13)25(21,22)19-11-12-24-15-7-5-14(18)6-8-15/h3-10,19H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBPSDHIJPZSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)
![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)
![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)

![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)
![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2497989.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2497992.png)
![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)

